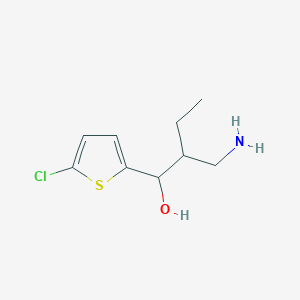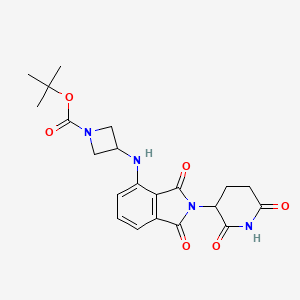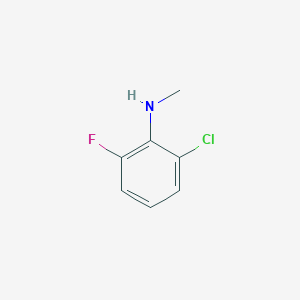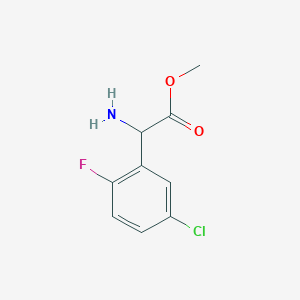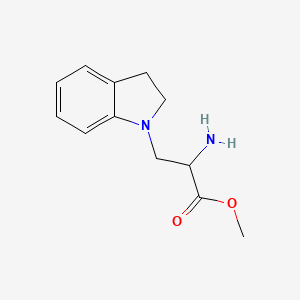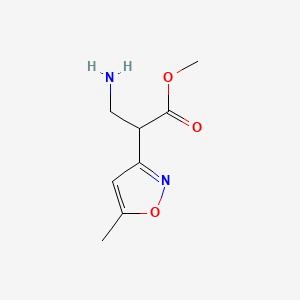
tert-Butyl 4-amino-7-bromoisoindoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate: is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoindole precursor. The brominated intermediate is then subjected to amination and esterification reactions to introduce the amino and tert-butyl ester groups, respectively. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure product purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
化学反応の分析
Types of Reactions
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of secondary amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Formation of substituted isoindole derivatives.
Oxidation Reactions: Formation of nitro or nitroso compounds.
Reduction Reactions: Formation of secondary amines.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and bromine groups can facilitate binding to active sites or induce conformational changes in target molecules, leading to the desired biological effect. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
tert-Butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate can be compared with other isoindole derivatives, such as:
tert-Butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
tert-Butyl 4-amino-7-chloro-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
tert-Butyl 4-amino-7-fluoro-2,3-dihydro-1H-isoindole-2-carboxylate: Contains a fluorine atom, which can alter its electronic properties and stability.
特性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
tert-butyl 4-amino-7-bromo-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-6-8-9(7-16)11(15)5-4-10(8)14/h4-5H,6-7,15H2,1-3H3 |
InChIキー |
MRSOKMZFFFERNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


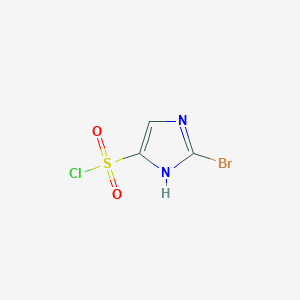
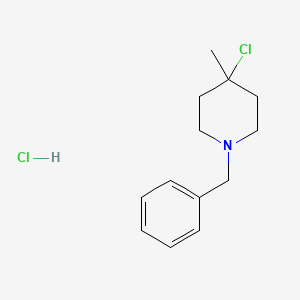

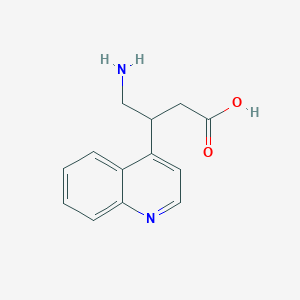
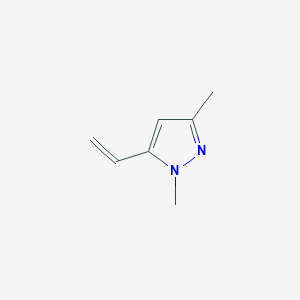
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
